Dolichol 21
Description
Significance of Dolichol Isoprenologues in Fundamental Cellular Processes
The primary and most well-understood function of dolichols is their pivotal role in the synthesis of glycoproteins, specifically in the N-linked glycosylation pathway. wikipedia.org In their phosphorylated form, known as dolichol phosphate (B84403), they act as lipid carriers for oligosaccharide chains. oup.com This process begins on the cytoplasmic face of the endoplasmic reticulum, where a precursor oligosaccharide is assembled on a dolichol phosphate anchor. This entire lipid-linked oligosaccharide is then translocated across the endoplasmic reticulum membrane into the lumen, where the oligosaccharide is transferred to nascent polypeptide chains. This modification is critical for the proper folding, stability, and function of a vast number of proteins.
Beyond their role as carriers in glycosylation, dolichols are also found in various cellular membranes where they are thought to influence membrane fluidity and stability. Their presence in high concentrations in specific tissues, such as endocrine glands and neuronal tissue, suggests additional, though less understood, physiological roles. nih.gov
Overview of Dolichol Chain Length Distribution Across Eukaryotic Organisms
The number of isoprene (B109036) units in dolichols is a species-specific characteristic. nih.gov This variation in chain length is believed to be important for the specific functions of dolichols within the membranes of different organisms.
Prevalence of Dolichol-21 and Other Long-Chain Dolichols in Mammalian Systems
In mammalian cells, dolichols are typically composed of 17 to 21 isoprene units. nih.govarvojournals.org While Dolichol-19 is often the most abundant species in humans, significant amounts of other long-chain dolichols, including Dolichol-20 (B1235342) and Dolichol-21, are also present. nih.govresearchgate.net The distribution of these dolichol isoprenologues can vary significantly between different human tissues. For instance, high concentrations of dolichols have been found in the testes, liver, and various endocrine glands. nih.gov In human serum, dolichols consisting of 17, 18, 19, 20, and 21 isoprene units have been detected, with Dolichol-19 being the major component. researchgate.net The human lens also contains a mixture of dolichols, including Dol-17, -18, -19, and -20, and qualitative standards derived from human liver confirm the presence of Dolichol-21. nih.gov
Furthermore, studies of human brain tissue have revealed the presence of a range of dolichol species, and their concentrations have been observed to change with age and in certain neurodegenerative diseases. nih.govnih.gov Specifically, a dolichol species with 21 isoprene units (C105) was found to be significantly increased in the temporal cortex, hippocampus, and basal forebrain of individuals with Alzheimer's disease. nih.gov
Below is an interactive data table summarizing the distribution of dolichol isoprenologues in select human tissues.
| Tissue | Dolichol-17 | Dolichol-18 | Dolichol-19 | Dolichol-20 | Dolichol-21 | Predominant Isoprenologue(s) |
| Serum | Present | Present | Present (Major) | Present | Present | Dolichol-19 |
| Lens (Normal) | 12% | 21% | 36% | 17% | Not Quantified | Dolichol-19 |
| Liver | Present | Present | Present | Present | Present | Not specified |
| Brain (Alzheimer's) | - | - | - | - | Increased | C105 (Dolichol-21) in specific regions |
Comparative Analysis of Dolichol Isoprenologue Profiles in Diverse Eukaryotic Lineages
The distribution of dolichol chain lengths exhibits considerable diversity across different eukaryotic lineages. This variation highlights the evolutionary adaptation of these molecules to the specific cellular environments of different organisms.
For example, in the yeast Saccharomyces cerevisiae, dolichols are generally shorter, ranging from 14 to 18 isoprene units. In contrast, mammals, as previously mentioned, synthesize longer-chain dolichols. Rodents also exhibit a different pattern, with Dolichol-18 being the most abundant species in rats and mice. nih.gov This contrasts with the predominance of Dolichol-19 in humans. nih.gov
The following interactive data table provides a comparative overview of predominant dolichol chain lengths in different eukaryotic organisms.
| Organism | Predominant Dolichol Chain Length(s) (Number of Isoprene Units) |
| Human | 19 (Dol-19) |
| Rat | 18 (Dol-18) |
| Mouse | 18 (Dol-18) |
| Saccharomyces cerevisiae (Yeast) | 14-18 |
This comparative analysis underscores the species-specific nature of dolichol biosynthesis and suggests that the length of the dolichol chain is a finely tuned characteristic that is likely critical for its biological function within a given organism.
Structure
2D Structure
Properties
IUPAC Name |
(6E,10E,14E,18E,22E,26E,30E,34E,38E,42E,46E,50E,54E,58E,62E,66E,70E,74E,78E)-3,7,11,15,19,23,27,31,35,39,43,47,51,55,59,63,67,71,75,79,83-henicosamethyltetraoctaconta-6,10,14,18,22,26,30,34,38,42,46,50,54,58,62,66,70,74,78,82-icosaen-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C105H172O/c1-85(2)43-23-44-86(3)45-24-46-87(4)47-25-48-88(5)49-26-50-89(6)51-27-52-90(7)53-28-54-91(8)55-29-56-92(9)57-30-58-93(10)59-31-60-94(11)61-32-62-95(12)63-33-64-96(13)65-34-66-97(14)67-35-68-98(15)69-36-70-99(16)71-37-72-100(17)73-38-74-101(18)75-39-76-102(19)77-40-78-103(20)79-41-80-104(21)81-42-82-105(22)83-84-106/h43,45,47,49,51,53,55,57,59,61,63,65,67,69,71,73,75,77,79,81,105-106H,23-42,44,46,48,50,52,54,56,58,60,62,64,66,68,70,72,74,76,78,80,82-84H2,1-22H3/b86-45+,87-47+,88-49+,89-51+,90-53+,91-55+,92-57+,93-59+,94-61+,95-63+,96-65+,97-67+,98-69+,99-71+,100-73+,101-75+,102-77+,103-79+,104-81+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXDDOIRCRPFSR-FNXMTBRNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CC/C=C(\C)/CCC=C(C)C)CCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C105H172O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Cellular and Molecular Functions of Dolichol 21 Phosphate
Essential Role in the N-Linked Glycosylation Pathway
N-linked glycosylation is a fundamental post-translational modification where a pre-assembled oligosaccharide is attached to specific asparagine residues of nascent polypeptides. This process is critical for the proper folding, stability, and function of many proteins. Dolichol 21 phosphate (B84403) is a central player in this pathway, acting as a lipid anchor for the synthesis of the oligosaccharide precursor.
Dolichol phosphate serves as a membrane-bound lipid carrier upon which the complex oligosaccharide precursor is assembled. wikipedia.orgnih.gov In eukaryotes, this precursor is typically a 14-sugar structure known as Glc3Man9GlcNAc2. wikipedia.org The long, hydrophobic nature of this compound allows it to be firmly anchored within the endoplasmic reticulum (ER) membrane, providing a stable platform for the sequential addition of monosaccharides. nih.govwikipedia.org This assembly process begins on the cytosolic face of the ER and is completed within the ER lumen. researchgate.net
The synthesis of the oligosaccharide precursor requires a significant number of dolichol phosphate molecules. For each N-glycan, one dolichol phosphate molecule acts as the direct carrier, while seven others are needed for the transport of mannose and glucose into the ER lumen. nih.gov
Table 1: Key Molecules in Dolichol-Mediated N-Linked Glycosylation
| Molecule | Function |
| This compound Phosphate | Lipid carrier for the assembly of the oligosaccharide precursor. wikipedia.orgnih.gov |
| Glc3Man9GlcNAc2 | The 14-sugar oligosaccharide precursor transferred to proteins. wikipedia.org |
| Oligosaccharyltransferase (OST) | Enzyme complex that transfers the oligosaccharide to the polypeptide. mdpi.com |
| Dolichol Phosphate Mannose (Dol-P-Man) | Donor of mannose residues in the ER lumen. nih.gov |
| Dolichol Phosphate Glucose (Dol-P-Glc) | Donor of glucose residues in the ER lumen. wikipedia.org |
The assembly of the lipid-linked oligosaccharide (LLO), Glc3Man9GlcNAc2-PP-Dolichol, is a highly orchestrated, stepwise process. wikipedia.org The synthesis is initiated on the cytosolic side of the ER membrane. researchgate.netoup.com The first steps involve the transfer of two N-acetylglucosamine (GlcNAc) residues and then five mannose residues to dolichol phosphate. oup.com This creates the intermediate, Man5GlcNAc2-PP-dolichol. researchgate.netoup.com
This intermediate is then flipped across the ER membrane into the lumen by a protein known as a flippase. wikipedia.orgresearchgate.net Once in the lumen, the oligosaccharide chain is further elongated by the addition of four more mannose residues and three glucose residues. wikipedia.org These luminal additions utilize sugar donors that are themselves linked to dolichol phosphate, namely Dolichol-P-Mannose (Dol-P-Man) and Dolichol-P-Glucose (Dol-P-Glc). wikipedia.org
Once the full Glc3Man9GlcNAc2 precursor is assembled on its dolichol pyrophosphate carrier, it is transferred en bloc to a nascent polypeptide chain. mdpi.comoup.com This crucial transfer is catalyzed by the oligosaccharyltransferase (OST) complex, a multi-subunit enzyme embedded in the ER membrane. mdpi.comoup.com The OST complex recognizes a specific amino acid sequence on the recipient protein, known as a sequon (Asn-X-Ser/Thr, where X can be any amino acid except proline). wikipedia.organnualreviews.org The oligosaccharide is transferred to the asparagine (Asn) residue within this sequon. wikipedia.org In mammals, there are two distinct OST complexes, one containing the STT3A catalytic subunit and the other containing STT3B, which have preferences for different types of glycosylation events. pnas.orgnih.gov
The N-linked glycan attached via the dolichol phosphate pathway plays a critical role in protein folding and quality control within the ER. mdpi.comnih.gov The terminal glucose residues of the transferred oligosaccharide act as signals for interaction with ER chaperones, such as calnexin (B1179193) and calreticulin. mdpi.comnih.gov These chaperones assist in the proper folding of the glycoprotein (B1211001).
The ER has a sophisticated quality control system to ensure that only correctly folded proteins are trafficked out of the ER. mdpi.com If a glycoprotein is not properly folded, it can be re-glucosylated, allowing it to re-enter the folding cycle with the chaperones. caister.com However, if the protein remains misfolded, the mannose residues on the glycan can be trimmed, marking the protein for degradation through a process called ER-associated degradation (ERAD). nih.gov Therefore, the initial glycosylation event mediated by the dolichol-linked precursor is fundamental to this entire quality control process. annualreviews.org
Involvement in Other Glycosylation Processes
Beyond its central role in N-linked glycosylation, dolichol phosphate is also integral to other glycosylation pathways.
Dolichol phosphate mannose (Dol-P-Man) is synthesized by the transfer of a mannose residue from GDP-mannose to dolichol phosphate. researchgate.net This reaction is catalyzed by dolichol-phosphate mannosyltransferase (DPM) synthase. researchgate.netpnas.org In mammals, the DPM synthase is a complex of three subunits: DPM1 (the catalytic subunit), DPM2, and DPM3. researchgate.net
Dol-P-Man is a crucial mannosyl donor for several glycosylation processes that occur in the ER lumen. pnas.org As mentioned earlier, it provides the mannose residues for the elongation of the LLO in N-linked glycosylation. nih.gov Additionally, Dol-P-Man is the mannose donor for the synthesis of glycosylphosphatidylinositol (GPI) anchors, which tether certain proteins to the cell membrane, and for O-mannosylation and C-mannosylation of proteins. nih.govresearchgate.net The synthesis and availability of Dol-P-Man are therefore critical for a wide range of cellular functions. nih.govnih.gov
Dolichol Phosphate Glucose (Dol-P-Glc) Synthesis and Utilization
This compound phosphate serves as a crucial lipid carrier for glucose in the endoplasmic reticulum (ER), forming dolichol phosphate glucose (Dol-P-Glc). This process is essential for specific glycosylation events. The synthesis of Dol-P-Glc occurs on the cytosolic face of the ER membrane, catalyzed by the enzyme dolichyl-phosphate-beta-glucosyltransferase. This enzyme facilitates the transfer of a glucose residue from UDP-glucose to dolichol phosphate. reactome.orgcapes.gov.br
Once synthesized, Dol-P-Glc is flipped across the ER membrane into the lumen. reactome.org In the lumen, it acts as a glucose donor for the glucosylation of the lipid-linked oligosaccharide (LLO) precursor, a critical step in the N-glycosylation pathway. Specifically, three sequential glucose residues are added to the Man₉GlcNAc₂-PP-dolichol intermediate, with Dol-P-Glc providing the glucose units for these reactions. nih.gov The resulting fully assembled Glc₃Man₉GlcNAc₂-PP-dolichol is then transferred en bloc to nascent polypeptide chains.
Interestingly, while the role of Dol-P-Glc in N-glycosylation is well-established, studies in certain organisms like Trichomonas vaginalis suggest alternative utilizations. In these organisms, which lack the enzymes for LLO glucosylation, Dol-P-Glc is synthesized in high amounts and appears to be used for the O-glycosylation of proteins. nih.gov This highlights a potential diversity in the functional roles of this compound phosphate-glucose across different species.
| Component | Description | Reference |
| Substrate | This compound Phosphate, UDP-Glucose | capes.gov.br |
| Enzyme | Dolichyl-phosphate-beta-glucosyltransferase (ALG5) | nih.gov |
| Product | This compound Phosphate Glucose (Dol-P-Glc) | capes.gov.br |
| Cellular Location of Synthesis | Cytosolic face of the Endoplasmic Reticulum | reactome.org |
| Primary Utilization | Glucose donor for N-glycan precursor synthesis in the ER lumen | nih.gov |
| Alternative Utilization | Potential donor for O-glycosylation in some organisms | nih.gov |
C-Mannosylation Mechanisms
C-mannosylation is a unique post-translational modification where a mannose residue is attached to the indole (B1671886) C2 atom of a tryptophan residue via a C-C bond. elifesciences.org This process occurs in the endoplasmic reticulum and is dependent on a mannose donor, which is dolichol phosphate mannose (Dol-P-Man), derived from this compound phosphate. researchgate.netnih.gov
The mechanism involves the enzymatic transfer of mannose from Dol-P-Man to specific tryptophan residues within the consensus sequence Trp-Xaa-Xaa-Trp (WXXW), where the first tryptophan is the primary site of modification. elifesciences.orgresearchgate.net The enzymes responsible for this transfer are C-mannosyltransferases, which are members of the DPY19 family. elifesciences.org
The availability of Dol-P-Man is a critical factor for efficient C-mannosylation. elifesciences.org this compound phosphate is first converted to Dol-P-Man on the cytosolic side of the ER. This activated mannose donor is then translocated into the ER lumen, where it can be utilized by C-mannosyltransferases. researchgate.netpnas.org C-mannosylation has been shown to be important for the proper folding, stability, and secretion of target proteins, such as those containing thrombospondin type 1 repeats (TSRs). elifesciences.org
| Factor | Role in C-Mannosylation | Reference |
| This compound Phosphate | Precursor for the mannose donor | researchgate.net |
| Dolichol Phosphate Mannose (Dol-P-Man) | Direct mannose donor | nih.govresearchgate.net |
| Enzyme | C-mannosyltransferase (DPY19 family) | elifesciences.org |
| Acceptor Substrate | Tryptophan residue in WXXW motif | researchgate.net |
| Cellular Location | Endoplasmic Reticulum | elifesciences.org |
| Functional Consequence | Promotes protein folding, stability, and secretion | elifesciences.org |
O-Mannosylation Mechanisms
Protein O-mannosylation, the attachment of a mannose residue to the hydroxyl group of serine or threonine residues, is another vital glycosylation process initiated in the endoplasmic reticulum that utilizes this compound phosphate. oup.com The direct mannose donor for this reaction is dolichol phosphate mannose (Dol-P-Man). oup.complos.org
The process begins with the synthesis of Dol-P-Man from dolichol phosphate and GDP-mannose on the cytosolic face of the ER. nih.gov This lipid-linked sugar is then flipped into the ER lumen. nih.gov Inside the lumen, protein O-mannosyltransferases (POMTs) catalyze the transfer of the mannose from Dol-P-Man to the serine or threonine residues of target proteins. oup.com In humans, the POMT complex consists of two subunits, POMT1 and POMT2, both of which are necessary for enzymatic activity. plos.org
Deficiencies in the synthesis of dolichol phosphate, and consequently Dol-P-Man, can lead to reduced O-mannosylation. This has significant pathological implications, particularly affecting proteins like α-dystroglycan, where improper O-mannosylation is linked to certain forms of muscular dystrophy. plos.org
Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis
The biosynthesis of glycosylphosphatidylinositol (GPI) anchors, which serve to tether proteins to the cell surface, is a complex process that relies on dolichol phosphate mannose (Dol-P-Man) derived from this compound phosphate. biorxiv.orgnih.gov The core structure of the GPI anchor contains mannose residues that are donated by Dol-P-Man.
The assembly of the GPI anchor begins on the cytosolic face of the endoplasmic reticulum and continues in the ER lumen. After the initial steps, the intermediate is flipped into the lumen, where mannosyltransferases add mannose residues. nih.gov Dol-P-Man, synthesized from this compound phosphate and flipped into the lumen, serves as the essential mannose donor for these reactions. researchgate.netbiorxiv.org
Disruptions in the supply of Dol-P-Man, for instance due to defects in dolichol synthesis, can impair GPI anchor biosynthesis. biorxiv.org This leads to the mislocalization of GPI-anchored proteins, which can have severe consequences for cellular function, including defects in cell signaling, adhesion, and, in pathogens like Plasmodium falciparum, can inhibit egress and invasion of host cells. biorxiv.org The regulation of GPI anchor synthesis is also linked to the enzymes involved in dolichol phosphate metabolism, with DPM2, a regulatory subunit of dolichol-phosphate-mannose synthase, also influencing the initial step of GPI synthesis. nih.gov
| Process | Role of this compound Phosphate/Dol-P-Man | Key Enzymes/Components | Reference |
| O-Mannosylation | Precursor to Dol-P-Man, the mannose donor. | Protein O-mannosyltransferases (POMT1/POMT2) | oup.complos.org |
| GPI Anchor Biosynthesis | Precursor to Dol-P-Man, which donates mannose residues to the GPI core. | GPI-mannosyltransferases, DPM2 | biorxiv.orgnih.govnih.gov |
Modulation of Biological Membrane Structure and Dynamics
Beyond its role as a glycosyl carrier, this compound, in both its free and phosphorylated forms, has significant effects on the physical properties of biological membranes.
Influence of this compound on Membrane Fluidity and Organization
This compound integrates into the lipid bilayer of cellular membranes and influences their fluidity and organization. researchgate.netuzh.ch Due to its long, polyisoprenoid structure, it can disrupt the packing of phospholipid acyl chains. Studies using fluorescent and electron spin resonance probes have shown that the incorporation of dolichols into synaptic plasma membranes leads to a significant increase in fluidity in the hydrophobic core of the membrane. nih.gov This effect is dependent on the location within the membrane, with more pronounced changes observed deeper within the bilayer. nih.gov
The length of the dolichol chain is a critical factor in its effect on membrane properties, with longer chains generally exerting a greater influence. mdpi.com Dolichols can also affect the phase behavior of phospholipids, tending to stabilize the gel phase at lower temperatures and destabilize the lamellar structure at higher temperatures. tandfonline.com It has been proposed that dolichols may be enriched in non-lamellar domains within the membrane. tandfonline.com This modulation of membrane fluidity and organization can, in turn, affect the activity of membrane-associated proteins. researchgate.net
Potential Role in Facilitating Membrane Fusion Processes
There is evidence to suggest that dolichol and its phosphorylated form, this compound phosphate, may play a role in facilitating membrane fusion events. nih.govuzh.ch It has been speculated that by altering membrane structure and potentially inducing non-bilayer structures, dolichol phosphate can lower the energy barrier for the fusion of two opposing membranes. nih.gov
Interactions with Membrane-Associated Proteins and Enzymes
This compound, a member of the long-chain polyisoprenoid family, resides within the lipid bilayer of cellular membranes where it influences the function of various membrane-associated proteins and enzymes. Its length and structure are critical in modulating the physical properties of the membrane, such as fluidity and permeability, which in turn affects the activity of embedded proteins. researchgate.netmdpi.com The interaction is not merely passive; specific enzymes involved in crucial cellular processes have been found to possess recognition sites for dolichols.
One of the most well-documented roles of dolichyl phosphate, the phosphorylated form of dolichol, is as a lipid carrier for sugar residues in protein glycosylation pathways within the endoplasmic reticulum (ER). cdnsciencepub.comoup.com Enzymes that utilize dolichyl phosphate, such as glycosyltransferases, are integral to these pathways. Research has identified a conserved amino acid sequence in the membrane-spanning regions of enzymes like dolichyl phosphate mannose (Dol-P-Man) synthase and UDP-GlcNAc:Dol-P GlcNAc-1-P-transferase, which is proposed to be a dolichol recognition sequence (DRS). cdnsciencepub.commit.edu This consensus sequence, Phe-Ile/Val-Xaa-Phe/Tyr-Xaa-Xaa-Ile-Pro-Phe-Xaa-Phe/Tyr, suggests a specific binding or interaction site, ensuring the proper orientation and availability of the dolichol substrate for the enzymatic reaction. cdnsciencepub.com
The activity of these dolichol-dependent enzymes is sensitive to the membrane environment. Dolichols can increase the fluidity of phospholipid bilayers and potentially destabilize them, which can directly influence the catalytic activity of membrane-bound enzymes. mdpi.com For instance, the enzyme dolichyl phosphate mannose synthase (DPMS), which catalyzes the formation of Dol-P-Man, is a key enzyme in O- and N-glycosylation and GPI anchor synthesis. mdpi.compnas.org The structure of DPMS shows that the dolichol chain is buried within the lipid bilayer, interacting with the transmembrane subdomains of the enzyme. mdpi.com The length of the dolichol chain is significant, as it can affect the local fluidity of the bilayer, which is likely important for the enzyme's function. mdpi.com
| Enzyme/Protein | Function | Type of Interaction with Dolichol |
| Glycosyltransferases | Transfer sugar moieties to proteins (N-glycosylation, O-mannosylation) | Utilize Dolichyl Phosphate as a lipid carrier; contain specific Dolichol Recognition Sequences (DRS) for binding. cdnsciencepub.commit.edu |
| Dolichyl Phosphate Mannose Synthase (DPMS) | Synthesizes Dol-P-Man, a mannosyl donor for glycosylation. | The dolichol chain is buried in the lipid bilayer and interacts with the enzyme's transmembrane domains. mdpi.compnas.org |
| Dolichol Kinase | Catalyzes the phosphorylation of dolichol to dolichyl phosphate. | The active site faces the cytoplasm, suggesting interaction with dolichol within the membrane. oup.com |
| UDP-GlcNAc:Dol-P GlcNAc-1-P-transferase | Initiates the synthesis of the lipid-linked oligosaccharide for N-glycosylation. | Contains the conserved Dolichol Recognition Sequence (DRS). cdnsciencepub.com |
Contribution to Cellular Antioxidant Defense Mechanisms
Emerging evidence strongly suggests that dolichols, including this compound, play a significant role in the cell's non-enzymatic antioxidant defense system, particularly within biological membranes. researchgate.netnih.gov This function is separate from their well-established role in glycosylation. The long, unsaturated polyisoprenoid chain of dolichol is thought to act as a shield, protecting membrane components from damage by reactive oxygen species (ROS). researchgate.net This protective role is crucial, as the high concentration of polyunsaturated fatty acids in membranes makes them highly susceptible to oxidative attack and lipid peroxidation. nih.gov Studies have shown that lower levels of dolichol in membranes are associated with an increased rate of lipid peroxidation, highlighting its protective capacity. nih.gov
Scavenging of Reactive Oxygen Species (ROS) in Cell Membranes
This compound is believed to directly scavenge free radicals within the lipid bilayer, functioning as a chain-breaking antioxidant. researchgate.netresearchgate.net Its lipophilic nature ensures it is positioned within the membrane, where it can intercept ROS like hydroxyl radicals (HO•) and superoxide (B77818) radical anions (O₂•⁻) before they can damage vital molecules like lipids and proteins. mdpi.comnih.gov
Experimental studies using isolated rat hepatocytes exposed to UV-B radiation to induce oxidative stress have provided direct evidence for this role. nih.gov In these studies, the induction of oxidative stress led to a rapid and simultaneous decrease in the cellular levels of dolichol and other known lipid-soluble antioxidants, such as Coenzyme Q (CoQ) and α-tocopherol (Vitamin E). nih.govchiro.org The decline in dolichol levels paralleled the increase in lipid peroxidation, suggesting that dolichol was consumed in the process of neutralizing free radicals. nih.gov
The table below summarizes findings from a study on rat hepatocytes, demonstrating the impact of UV-B induced oxidative stress on lipid-soluble antioxidants.
| Antioxidant | Baseline Level (Control) | Level after UV-B Exposure | Percentage Decrease |
| Dolichol | Undisclosed | Significant Decrease | Paralleled CoQ decrease nih.gov |
| Coenzyme Q (CoQ) | Undisclosed | Significant Decrease | Paralleled Dolichol decrease nih.gov |
| α-Tocopherol (Vitamin E) | Undisclosed | Significant Decrease | Greater decrease than Dolichol and CoQ nih.gov |
This table is based on qualitative findings reported in the cited research, which observed a simultaneous decrease in these antioxidants upon UV-B induced oxidative stress. nih.gov
These findings underscore that dolichol is an integral part of the membrane's antioxidant machinery, working alongside other antioxidants to protect against oxidative damage. nih.gov
Post-Translational Protein Dolichylation
Beyond its role as a glycosyl carrier, dolichol has been implicated in the direct post-translational modification of proteins, a process termed protein dolichylation. researchgate.net This modification is distinct from N-glycosylation, where dolichyl phosphate acts as a carrier for a large oligosaccharide chain that is subsequently transferred to a protein. Protein dolichylation involves the covalent attachment of a dolichol molecule directly to a protein. researchgate.netresearchgate.net
This type of post-translational modification, a form of lipidation, is thought to anchor or target the modified protein to a cellular membrane. wikipedia.org Research in organisms like Plasmodium falciparum, the parasite responsible for malaria, indicates that protein dolichylation occurs as a post-translational event. researchgate.netfrontiersin.org It is hypothesized that the dolichol molecule is attached via a covalent bond to cysteine residues on the target protein. researchgate.net
The functional consequences of this modification are still under investigation, but it is a recognized cellular process. researchgate.net In some degenerative disorders, an increase in dolichol levels has been observed alongside alterations in the carbohydrate residues of glycoproteins, which points to the interconnectedness of dolichol pools and protein modification pathways. bioline.org.br The enzymes responsible for this specific post-translational lipid modification and the full range of proteins that undergo dolichylation remain areas of active research. researchgate.net
Regulation of Dolichol 21 Metabolism and Cellular Homeostasis
Transcriptional and Post-Translational Control of Dolichol Biosynthetic Enzymes
The synthesis of dolichols involves a series of enzymatic steps, with key enzymes such as cis-prenyltransferase (CPT) playing a pivotal role in catalyzing the sequential addition of isoprene (B109036) units to form the polyisoprenoid chain nih.govontosight.ai. Dehydrodolichyl diphosphate (B83284) synthase and dolichyl diphosphate reductase are also critical in this process ontosight.ai. While specific details on the transcriptional and post-translational regulation of all dolichol biosynthetic enzymes remain an active area of research, it is understood that these processes are subject to cellular control mechanisms to ensure appropriate dolichol supply ontosight.ai. For instance, studies in Arabidopsis thaliana identified the lew1 mutant, which exhibits defects in a cis-prenyltransferase essential for dolichol synthesis, highlighting the importance of these enzymes in plant development and stress response nih.gov.
Feedback Regulation within the Mevalonate (B85504) Pathway Affecting Dolichol 21 Supply
Dolichol biosynthesis is intrinsically linked to the mevalonate (MVA) pathway, which is also the primary route for cholesterol synthesis cdnsciencepub.comontosight.airesearchgate.netthemedicalbiochemistrypage.orgfrontiersin.orgnih.govnih.govtandfonline.compnas.orgnih.gov. The pathway begins with acetyl-CoA and is critically regulated at the step catalyzed by 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase or HMGR), the rate-limiting enzyme in cholesterol synthesis themedicalbiochemistrypage.orgnih.govnih.govtandfonline.compnas.orgnih.gov. Dolichol synthesis represents a branch of the MVA pathway downstream of HMGR nih.gov. The isoprenoid intermediates generated, such as isopentenyl diphosphate (IPP) and farnesyl pyrophosphate (FPP), serve as building blocks for both cholesterol and dolichols ontosight.airesearchgate.netthemedicalbiochemistrypage.orgfrontiersin.orgnih.govtandfonline.com.
Feedback regulation is a cornerstone of MVA pathway control, with end-products of the pathway, including cholesterol and nonsterol isoprenoids, modulating HMGR activity at transcriptional and post-transcriptional levels tandfonline.comnih.gov. For example, statin drugs, which inhibit HMGR, consequently reduce the synthesis of all isoprenoids, including dolichols, by limiting substrate availability nih.govscbt.comunmc.edu. The dolichol branch of the pathway appears to become saturated with isoprenoid intermediates at lower concentrations than required for cholesterol synthesis, suggesting a distinct regulatory control point nih.gov.
| Pathway Branch | Key Enzymes Involved | Regulation Mechanism | Impact on Dolichol Supply |
| Mevalonate Pathway | HMG-CoA Reductase (HMGR) | Feedback inhibition by sterols and nonsterols; transcriptional and post-transcriptional control; sterol-accelerated degradation tandfonline.compnas.orgnih.gov | Regulates precursor availability (IPP, FPP) for dolichol synthesis. |
| Dolichol Synthesis | Cis-prenyltransferase (CPT), Dehydrodolichyl diphosphate synthase | Sequential addition of isoprene units; feedback inhibition nih.govontosight.ai | Direct synthesis of the polyisoprenoid chain. |
Integration with the Endoplasmic Reticulum Unfolded Protein Response (UPR)
The endoplasmic reticulum (ER) plays a crucial role in protein folding, modification, and trafficking. When the ER's protein-folding capacity is overwhelmed, leading to the accumulation of unfolded or misfolded proteins, a cellular stress response known as the Unfolded Protein Response (UPR) is activated nih.govoup.comcapes.gov.brlsu.edugrantome.commdpi.comnih.govpnas.orgresearchgate.netnih.govpnas.orgbiomolther.org. Defects in N-glycosylation, which rely on dolichol-linked oligosaccharides (DLOs), are a significant trigger for ER stress and UPR activation nih.govoup.comnih.gov.
Interestingly, the UPR has been shown to actively modulate the dolichol pathway. Specifically, UPR activation stimulates the conversion of early dolichol-linked oligosaccharide intermediates (such as Man2-5GlcNAc2-P-P-dolichol) into the fully assembled precursor (Glc3Man9GlcNAc2-P-P-dolichol) oup.comcapes.gov.brlsu.edugrantome.compnas.orgnih.govpnas.orgoup.com. This enhancement of DLO synthesis by the UPR helps to restore proper N-glycosylation and protein folding, thereby mitigating ER stress capes.gov.brlsu.edugrantome.compnas.orgnih.govpnas.org. Conversely, conditions that impair DLO assembly, such as glucose deprivation, can trigger UPR, which in turn may help to maintain N-glycosylation efficiency capes.gov.brlsu.edupnas.orgnih.govpnas.orgpnas.org. The drug tunicamycin, an inhibitor of N-glycosylation, also induces UPR by blocking the initial step of dolichol phosphate (B84403) glycosylation mdpi.com.
| Cellular Condition | UPR Activation | Impact on DLO Pathway | Consequence |
| ER Stress (e.g., misfolded proteins) | Yes | Stimulates conversion of Man2-5GlcNAc2-P-P-dolichol to Glc3Man9GlcNAc2-P-P-dolichol | Enhances N-glycosylation, aids protein folding. |
| Glucose Deprivation | Can trigger UPR | Inhibits DLO assembly; UPR may counteract inhibition | Attempts to maintain N-glycosylation efficiency. |
| Tunicamycin Treatment | Yes | Inhibits initial dolichol phosphate glycosylation | Induces ER stress, triggers UPR. |
Impact of Environmental Factors and Nutrient Availability (e.g., Glucose) on this compound Biosynthesis
Nutrient availability, particularly glucose levels, significantly influences dolichol-linked oligosaccharide (DLO) biosynthesis. In low-glucose environments, the assembly of DLOs is often arrested, leading to the accumulation of truncated intermediates or their premature degradation by pyrophosphatases researchgate.netpnas.orgpnas.org. This disruption can result in abnormal N-glycosylation pnas.org. The UPR can partially compensate for these deficiencies, as noted above capes.gov.brlsu.edupnas.orgnih.govpnas.orgpnas.org. Studies have shown that glucose starvation can alter the profile of DLO intermediates, with prolonged starvation leading to shifts in the proportions of various species nih.gov. Mannose supplementation has been observed to partially rescue the effects of glucose deprivation on DLO synthesis researchgate.net.
Beyond glucose, other environmental factors can also impact dolichol metabolism. Ethanol treatment has been reported to decrease dolichyl phosphate (Dol-P) levels nih.gov. Furthermore, oxidative stress induced by agents like UV-B radiation has been shown to reduce dolichol levels, correlating with changes in other lipid-soluble antioxidants researchgate.net.
Interplay with Other Lipid Metabolic Pathways, such as Fatty Acid Elongation
The synthesis of dolichols is closely integrated with broader lipid metabolism, particularly through the mevalonate pathway. The isoprenoid intermediates generated by this pathway are not exclusively channeled into dolichol synthesis but are also diverted for the production of cholesterol, ubiquinone, heme A, and for the prenylation of proteins (attachment of farnesyl and geranylgeranyl groups) researchgate.netthemedicalbiochemistrypage.orgfrontiersin.orgtandfonline.compnas.orgnih.gov. This diversion highlights a common metabolic pool that supports multiple essential cellular functions. While direct, specific interplay with fatty acid elongation pathways is not extensively detailed in the provided literature, general lipid metabolism and cellular lipid profiles can influence dolichol kinase activity through indirect mechanisms, as seen with fibrates affecting PPARα scbt.com.
Developmental Regulation of this compound Synthesis and Recycling Pathways
Dolichol metabolism exhibits significant age-related changes. In various mammalian tissues, dolichol levels tend to increase with age cdnsciencepub.comresearchgate.netnih.govoup.comcapes.gov.br. For instance, in mice, kidney and brain dolichol content increases substantially between 1 and 24 months of age, while liver dolichol content also rises, though liver dolichol synthesis may decrease over time nih.govoup.comcapes.gov.br. Dolichyl phosphate (Dol-P) levels show more variable age-dependent changes across different tissues nih.gov. The accumulation of dolichol in aging tissues has led to its consideration as a potential biomarker of aging researchgate.netoup.comcapes.gov.br.
During development, there are also shifts in dolichol synthesis. Developmental increases in cis-isoprenyltransferase (cis-IPTase) activity have been correlated with the induction of dolichol phosphate biosynthesis and protein N-glycosylation in mammalian cells oup.com. Dietary interventions, such as caloric restriction, have been shown to influence age-related dolichol accumulation, particularly in the liver, suggesting a link between metabolic state and dolichol homeostasis during aging capes.gov.br.
The dolichol cycle includes pathways for the recycling of dolichol and its phosphorylated forms after they have served their function in oligosaccharide transfer researchgate.netoup.com. The dephosphorylation of dolichol phosphate (Dol-P) is a key step in this recycling process, ensuring the availability of dolichol for subsequent rounds of DLO assembly researchgate.net.
Table 1: Age-Associated Changes in Dolichol and Dolichyl Phosphate Levels in Mice
| Tissue | Age (months) | Cholesterol (fold change) | Dolichol (fold change) | Dolichyl Phosphate (Dol-P) (fold change) |
| Kidney | 1 to 24 | Decreased (~4x) | Increased (~2x) | Increased (~7x) |
| Liver | 1 to 24 | Constant | Increased (~2x) | Decreased (~6x) |
*Data adapted from nih.gov.
Table 2: Impact of Glucose Deprivation on Dolichol-Linked Oligosaccharides (DLOs)
| Condition | Major DLO Species Observed | Observation |
| Normal Glucose | Glc3Man9GlcNAc2-PP-dolichol | Standard precursor for N-glycosylation. |
| Low Glucose (24h) | Truncated DLOs (e.g., Man2-5GlcNAc2-PP-dolichol) | Accumulate at low levels or undergo premature degradation by pyrophosphatase; leads to abnormal N-glycosylation. |
*Data adapted from pnas.orgpnas.org.
Table 3: UPR Stimulation of DLO Intermediate Conversion
| Cellular Condition | DLO Intermediate | Conversion to Mature DLO | Impact on ER Stress |
| ER Stress (UPR activated) | Man2-5GlcNAc2-P-P-dolichol | Stimulated conversion to Glc3Man9GlcNAc2-P-P-dolichol | Enhances N-glycosylation, aids protein folding. |
| Glucose Deprivation | Various DLO intermediates | UPR may counteract assembly inhibition | Attempts to maintain N-glycosylation efficiency. |
*Data adapted from oup.comcapes.gov.brlsu.edugrantome.compnas.orgnih.govpnas.orgoup.com.
Table 4: Age-Related Changes in Hepatic Dolichol Metabolism in Rats
| Age Group | Hepatic Dolichol Level | Hepatic HMG-CoA Reductase Activity | MVA Incorporation into Dolichol |
| Young | Lower | Lower | Lower |
| Aged | Increased | Increased | Increased |
| Aged + Caloric Restriction | Retarded accumulation | Affected by diet | Not specified |
*Data adapted from capes.gov.br.
Compound List
Acetyl-CoA
BiP (Binding Protein)
bZIP28 (Basic Domain/Leucine Zipper 28)
bZIP60 (Basic Domain/Leucine Zipper 60)
Calreticulin
Cholesterol
Cis-prenyltransferase (CPT)
Dehydrodolichyl diphosphate synthase
Dimethylallyl diphosphate (DMAPP)
Dolichol
this compound
Dolichol Phosphate (Dol-P)
Dolichol-linked oligosaccharide (DLO)
Dolichyl Diphosphate (Dol-PP)
Dolichyl diphosphate reductase
Farnesyl pyrophosphate (FPP)
GDP-Man
Glc-P-Dol
Glc3Man9GlcNAc2-P-P-dolichol
Glucose-P-dolichol
Heme A
HMG-CoA reductase (HMGR)
3-hydroxy-3-methylglutaryl-CoA (HMG-CoA)
Isopentenyl diphosphate (IPP)
Man-P-Dol
Man2-5GlcNAc2-P-P-dolichol
Mevalonate (MVA)
Tunicamycin (TM)
UDP-GlcNAc
Ubiquinone
Comparative Biology of Dolichol Isoprenologue Profiles and Functions
Species-Specific Variations in Dominant Dolichol Chain Lengths
The number of isoprene (B109036) units in a dolichol molecule determines its chain length, and this characteristic is not uniform across the biological kingdoms. Different organisms, and sometimes even different tissues within the same organism, display unique dolichol profiles with specific chain lengths being more dominant than others.
| Organism | Dominant Dolichol Chain Length | Typical Range |
|---|---|---|
| Humans | Dolichol-19 | Dolichol-17 to Dolichol-21 |
| Rats | Dolichol-18 | - |
The budding yeast, Saccharomyces cerevisiae, presents a more complex dolichol profile that can be influenced by environmental conditions. Typically, the dolichol family in yeast ranges from 14 to 19 isoprene units (Dol-14 to Dol-19), with Dol-16 being the most common. nih.gov However, under specific growth conditions, such as in a medium containing oleate (B1233923) to induce peroxisome proliferation, S. cerevisiae synthesizes an additional family of longer-chain dolichols. nih.gov This second family ranges from Dol-19 to Dol-24, with Dolichol-21 (Dol-21) being the most prominent. nih.gov This demonstrates a metabolic plasticity in yeast that allows for the production of significantly longer dolichol molecules, including Dol-21, in response to cellular needs.
| Condition | Dolichol Range | Dominant Species |
|---|---|---|
| Standard Growth | Dol-14 to Dol-19 | Dol-16 |
| Oleate-Induced | Dol-19 to Dol-24 | Dol-21 |
The malaria parasite, Plasmodium falciparum, displays a particularly unique isoprenoid profile. Metabolomic studies have revealed the co-occurrence of both polyprenols and dolichols, with chain lengths ranging from 15 to 19 isoprene units. nih.govbiorxiv.orgiucc.ac.il This is unusual for eukaryotic cells, where polyprenols are typically present at very low levels. biorxiv.org Furthermore, the profile of these isoprenoids is developmentally regulated, with distinct compositions observed between the asexual and gametocyte stages of the parasite's life cycle. nih.govbiorxiv.orgiucc.ac.il This suggests that the biosynthesis of dolichols and their polyprenol precursors is tightly controlled and adapted to the specific needs of the parasite during its complex life cycle.
Filamentous fungi are distinguished by the synthesis of atypical poly-saturated dolichols, a feature not commonly observed in other eukaryotes. nih.gov In addition to the standard mono-saturated dolichols, these fungi produce dolichols with additional saturated bonds. nih.gov The chain lengths of these dolichols can be quite long, with species such as Aspergillus niger producing dolichols up to Dol-23. nih.gov Species like Trichoderma reesei and Neurospora crassa also produce a range of dolichols that includes Dol-18, Dol-19, Dol-20, and Dol-21. nih.gov The degree of saturation and the distribution of chain lengths can differ significantly between different species of filamentous fungi. nih.gov
| Dolichol | Trichoderma reesei | Aspergillus niger | Neurospora crassa |
|---|---|---|---|
| Dol-18 | + | + | + |
| Dol-19 | + | + | + |
| Dol-20 | + | + | + |
| Dol-21 | + | + | - |
| Dol-22 | - | + | - |
| Dol-23 | - | + | - |
Note: '+' indicates the presence of the compound. nih.gov
Evolutionary Conservation and Divergence of Dolichol Biosynthetic and Functional Pathways
The core pathway for N-linked glycosylation, which relies on dolichol as a lipid carrier, is highly conserved across eukaryotes. reactome.org This conservation underscores the fundamental importance of this process for cellular life. The enzymes involved in the initial steps of dolichol biosynthesis are also largely conserved. nih.gov
However, the species-specific variations in dolichol chain length point to a significant degree of evolutionary divergence. The enzymes responsible for the elongation of the polyisoprenoid chain, the cis-prenyltransferases, likely play a key role in determining the final chain length distribution in different organisms. nih.gov The functional significance of these different chain lengths is an area of active research, but it is hypothesized that they may influence the physical properties of cell membranes and the efficiency of glycosylation reactions. The ability of some organisms, like yeast, to modulate their dolichol profiles in response to environmental cues suggests a functional adaptation of dolichol chain length. nih.gov
Dolichol Research in Diverse Model Organisms for Glycosylation and Membrane Biology
The study of dolichols, a family of long-chain polyisoprenoid alcohols, across various model organisms has been instrumental in elucidating their fundamental roles in protein glycosylation and membrane biology. These organisms, ranging from single-celled yeast to complex mammals, provide tractable systems to investigate the biosynthesis, regulation, and species-specific functions of different dolichol isoprenologues. While dolichols are universally present in eukaryotes, their chain lengths and specific functions can vary significantly, highlighting evolutionary adaptations in their biological roles.
Yeast (Saccharomyces cerevisiae) as a Foundational Model
The budding yeast, Saccharomyces cerevisiae, has served as a cornerstone for dissecting the dolichol biosynthesis pathway and its essential role in glycosylation. nih.gov In yeast, dolichols are primarily composed of 14 to 18 isoprene units. nih.gov Research in this model organism identified key genes responsible for dolichol synthesis. The RER2 gene encodes a cis-prenyltransferase that is the primary enzyme for dolichol synthesis during vegetative growth. nih.govresearchgate.net Another similar gene, SRT1, can produce longer-chain dolichols (19-22 isoprene units), more akin to those found in mammals, when overexpressed. oup.com
Mutations in these genes have profound effects on cellular function. For instance, yeast strains with defects in dolichol biosynthesis exhibit significant under-glycosylation of proteins and show abnormal accumulation of endoplasmic reticulum (ER) and Golgi membranes. oup.com The study of conditional mutants like sec59-1 demonstrated that a reduction in dolichyl phosphate (B84403) (Dol-P) levels, the active form of dolichol, directly impairs the N-linked glycosylation pathway. nih.gov This pathway is crucial for the proper folding, quality control, and sorting of proteins within the secretory system. nih.gov
Table 1: Key Genes in S. cerevisiae Dolichol Metabolism and Associated Phenotypes
| Gene | Encoded Protein | Function | Mutant Phenotype |
|---|---|---|---|
| RER2 | Cis-prenyltransferase | Primary enzyme for dolichol synthesis (14-18 isoprene units) | Slow growth, defects in N- and O-glycosylation, ER stress. nih.govresearchgate.net |
| SRT1 | Cis-prenyltransferase | Suppressor of rer2 mutation; synthesizes longer-chain dolichols | Deletion shows no significant phenotype alone, but overexpression can rescue rer2 defects. oup.com |
| SEC59 | Dolichol Kinase | Phosphorylates dolichol to form Dol-P | Temperature-sensitive mutants show reduced Dol-P levels and severe glycosylation defects. nih.gov |
Plant Models: Insights from Arabidopsis thaliana
In plants, the biological functions of dolichols are critical for development and stress responses. nih.gov Research using Arabidopsis thaliana has provided significant insights. The most abundant dolichols in Arabidopsis have chain lengths of C75 and C80. nih.gov A key study identified the lew1 (leaf wilting1) mutant, which has a defect in a cis-prenyltransferase essential for dolichol biosynthesis. nih.gov
The lew1 mutation resulted in an approximately 85% reduction in the plant's total dolichol content. nih.gov This drastic reduction led to severe consequences, including defects in protein N-glycosylation and impaired plasma membrane integrity, which manifested as a leaf-wilting phenotype under normal conditions. nih.gov These findings underscore the dual importance of dolichols in both ensuring proper protein modification in the ER and maintaining the physical properties of cellular membranes. nih.gov Furthermore, studies in plants have revealed that dolichol biosynthesis involves two distinct pathways: the cytoplasmic mevalonate (B85504) (MVA) pathway and the plastidial methylerythritol phosphate (MEP) pathway, which exchange intermediates. researchgate.net
Table 2: Effects of Reduced Dolichol Synthesis in the Arabidopsis thaliana lew1 Mutant
| Parameter | Wild-Type | lew1 Mutant |
|---|---|---|
| Phenotype | Normal growth | Leaf-wilting, increased drought resistance. nih.gov |
| Total Dolichol Content | Normal | Reduced by ~85%. nih.gov |
| Protein N-Glycosylation | Normal levels | Reduced levels, hypersensitive to tunicamycin. nih.gov |
| Plasma Membrane Integrity | Intact | Impaired, causing electrolyte leakage and lower turgor. nih.gov |
| Stress Response | Normal | Higher expression of unfolded protein response (UPR) genes. nih.gov |
Mammalian Systems: Dolichol Profiles in Mus musculus
In mammals, dolichols are characterized by longer isoprenoid chains, typically ranging from 18 to 21 units (C90-C105). nih.gov The mouse (Mus musculus) is a widely used model to study the role of dolichols in development, aging, and disease. Dolichyl phosphate is the rate-limiting factor in N-linked protein glycosylation in mammalian cells. nih.gov
Research on the mouse retina has revealed a dramatic, age-related accumulation of dolichols. researchgate.netnih.gov A study using liquid chromatography-mass spectrometry (LC-MS) characterized the levels of four major dolichol species—Dol-17, Dol-18, Dol-19, and Dol-20—from postnatal day 5 to day 600. Dol-18 levels showed the largest increase, rising by a factor of 100 over this period. nih.gov This accumulation suggests a potential role for dolichols in the physical properties of aging membranes or as biomarkers of the aging process. researchgate.netnih.gov Additionally, there was an age-dependent shift in the isoprenologue profile, with Dol-19 being dominant in young mice and Dol-18 becoming dominant in older animals. researchgate.netnih.gov
Studies on mouse embryonic fibroblasts (MEFs) have been crucial for understanding the quality control mechanisms of glycosylation. Under conditions of glucose deprivation, the biosynthesis of the dolichol-linked oligosaccharide (DLO) precursor is arrested. pnas.org Research showed that under this metabolic stress, DLO intermediates are prematurely degraded by a pyrophosphatase, preventing the accumulation of improperly formed precursors and highlighting a sophisticated quality control system. pnas.org
Table 3: Age-Related Changes in Dolichol Isoprenologue Levels in Mouse Retina
| Dolichol Species | Level at Postnatal Day 5 (PD 5) (pmol/retina) | Level at Postnatal Day 600 (PD 600) (pmol/retina) | Fold Increase |
|---|---|---|---|
| Dol-17 | ~0.5 | ~40 | ~80x |
| Dol-18 | ~1.0 | ~100 | ~100x |
| Dol-19 | ~1.5 | ~90 | ~60x |
| Dol-20 | ~0.8 | ~50 | ~63x |
(Data are approximate values derived from published research for illustrative purposes) researchgate.netnih.gov
Table 4: Comparative Dolichol Isoprenologue Profiles in Model Organisms
| Organism | Predominant Isoprene Units | Predominant Chain Lengths | Primary Biosynthesis Gene(s) |
|---|---|---|---|
| S. cerevisiae | 14-18 | C70-C90 | RER2 nih.govoup.com |
| A. thaliana | 15-16 | C75-C80 | LEW1 nih.gov |
| M. musculus | 18-21 | C90-C105 | DHDDS |
Molecular Mechanisms of Dolichol 21 Dysfunction in Disease States
Dolichol 21 Accumulation and Altered Isoprenologue Ratios in Neurological Contexts
Altered Dolichol Isoprenologue Ratios as Molecular Indicators
Dolichols are characterized by their diverse chain lengths, with different isoprenologues exhibiting varying abundance depending on the species and tissue. The relative proportions of these dolichol isoprenologues, often expressed as ratios between specific chain lengths, can serve as sensitive molecular indicators of underlying metabolic or genetic dysfunctions.
A notable example of this principle is observed in studies of genetic disorders affecting dolichol biosynthesis. For instance, mutations in the DHDDS gene, which encodes dehydrodolichol (B1175241) diphosphate (B83284) synthase, have been linked to retinitis pigmentosa (RP). In these cases, a characteristic alteration in dolichol chain length distribution occurs, leading to a significant shift in the ratio of dolichol-18 (D18) to dolichol-19 (D19) in plasma and urine arvojournals.orgnih.govresearchgate.netresearchgate.net. Affected individuals typically show a markedly higher D18/D19 ratio compared to carriers and healthy controls, indicating a specific biochemical defect arvojournals.orgnih.govresearchgate.net. These findings underscore the utility of dolichol isoprenologue ratios as diagnostic biomarkers for specific metabolic disorders.
Table 1: Dolichol Isoprenologue Ratios in Genetic Disorders Affecting Dolichol Biosynthesis
| Sample Type | Group | D18/D19 Ratio (Mean ± SD) | Specificity/Sensitivity | Reference |
| Plasma | RP Patients (K42E/K42E) | 2.84 ± 0.38 | 100% / 100% | arvojournals.orgnih.govresearchgate.net |
| Plasma | Carriers (K42E) | 1.56 ± 0.11 | arvojournals.orgnih.govresearchgate.net | |
| Plasma | Normals | 0.82 ± 0.12 | arvojournals.orgnih.govresearchgate.net | |
| Urine | RP Patients (K42E/K42E) | 4.00 ± 0.45 | 100% / 100% | arvojournals.orgnih.govresearchgate.net |
| Urine | Carriers (K42E) | 1.27 ± 0.19 | arvojournals.orgnih.govresearchgate.net | |
| Urine | Normals | 0.47 ± 0.06 | arvojournals.orgnih.govresearchgate.net |
Role of this compound Dysregulation in Processes Associated with Biological Aging
The accumulation of dolichols within tissues is increasingly recognized as a hallmark of biological aging. This age-related increase is not uniform across all dolichol chain lengths, with specific isoprenologues showing more pronounced changes. This compound, a longer-chain dolichol, is noted for its particular abundance in brain tissue, alongside other longer-chain variants, and its accumulation is intrinsically linked to the aging process biorxiv.orgaging-us.comaging-us.com. Dysregulation in the metabolic pathways governing dolichol synthesis and turnover contributes to these age-associated changes.
Mevalonate (B85504) Pathway Dysregulation and Age-Related this compound Accumulation
The mevalonate pathway is central to the biosynthesis of dolichols biorxiv.orgaging-us.comwikipedia.orgbiorxiv.org. This pathway is tightly regulated, with 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase serving as the rate-limiting enzyme. Evidence suggests that dysregulation of this pathway with age, potentially due to an age-related increase in HMG-CoA reductase activity, leads to the progressive accumulation of dolichols biorxiv.orgaging-us.combiorxiv.orgoup.com.
Studies across various species, including rats, mice, and humans, have consistently reported a significant age-related increase in tissue dolichol levels. In rat liver, for example, dolichol concentrations can increase by 6- to 8-fold between 2 and 24 months of age, reaching maximum levels by 24-27 months oup.comoup.com. Across different tissues in mammals, this accumulation can range from a 6-fold to a remarkable 30-fold increase in older individuals compared to younger ones oup.comoup.comresearchgate.netoup.com. Notably, specific dolichol molecules, including those with isoprene (B109036) units 17 through 21 (such as this compound), are found to be particularly abundant in brain tissue, reflecting this age-dependent accumulation biorxiv.orgaging-us.comaging-us.com. This accumulation is a direct consequence of altered mevalonate pathway metabolism during aging.
Table 2: Age-Related Dolichol Accumulation in Tissues
| Species/Tissue | Age Range / Condition | Dolichol Level Change | Notes | Reference |
| Rat Liver | 2 to 24 months | 6- to 8-fold increase | Significant accumulation observed after 18 months, reaching maximum by 24-27 months. Cholesterol levels remained constant. | oup.comoup.com |
| Mammalian Tissues | Adult vs. Old | 6- to 30-fold increase | General observation across various tissues in rats, mice, and humans, indicating a broad impact of aging on dolichol accumulation. | oup.comoup.comresearchgate.netoup.com |
| Human Brain | Aging | Increased abundance | Dolichols with isoprene units 17-21 (including this compound) are particularly abundant. | biorxiv.orgaging-us.comaging-us.com |
This compound as a Molecular Indicator of Biological Age
The consistent age-related accumulation of dolichols has led to their proposal as potential biomarkers of aging wikipedia.orgresearchgate.netnih.gov. Research into lipid-based aging clocks, such as the DoliClock system, has further elucidated the role of specific dolichol isoprenologues in predicting biological age biorxiv.orgaging-us.comaging-us.com. These studies have identified dolichol-19 and dolichol-20 (B1235342) as key predictors, where lower concentrations are associated with younger biological ages, and moderate to high concentrations correlate with older biological ages biorxiv.orgaging-us.comaging-us.com.
Compound List:
Dolichol
Dolichol 18 (D18)
Dolichol 19 (D19)
Dolichol 20
this compound
Dolichol phosphate (B84403)
Dolichyl phosphate
Cholesterol
Ubiquinone
HMG-CoA reductase
Farnesyl diphosphate (FPP)
Isopentenyl diphosphate (IPP)
Dehydrodolichyl diphosphate
Advanced Methodological Approaches in Dolichol 21 Research
Quantitative and Qualitative Analysis of Dolichol 21 and its Metabolites in Biological Samplesnih.govresearchgate.netacs.orgnih.govnih.gov
The accurate measurement of this compound and its metabolites, particularly dolichyl phosphates (Dol-P), in biological materials is a significant analytical challenge. nih.gov These molecules are present in very small quantities, constituting only about 0.1% of total cellular phospholipids, and their high lipophilicity complicates extraction and chromatographic separation. nih.govnih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Resolution Mass Spectrometry (HRMS) Techniquesnih.govresearchgate.netacs.orgnih.govnih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) has become an indispensable tool for the analysis of dolichols and their phosphorylated forms. nih.gov This technique combines the separation power of liquid chromatography with the sensitive and specific detection capabilities of mass spectrometry. nih.gov High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the confident identification and differentiation of various dolichol species and their metabolites from complex biological matrices. nih.govnih.gov
Challenges in the analysis include the low abundance of these compounds and their poor ionization efficiency in mass spectrometry. nih.govnih.gov To overcome these issues, specialized sample preparation and derivatization techniques are often employed. nih.govnih.gov Negative ion electrospray ionization mass spectrometry has been successfully used to identify the isoprene (B109036) chain length and the saturation state of the α-isoprene unit in dolichyl phosphates. uzh.chuzh.ch Tandem mass spectrometry (MS/MS) is further used to confirm the structure of these molecules by analyzing their fragmentation patterns. nih.gov
Reverse-Phase Liquid Chromatography-Mass Spectrometry (RPLC-MS) for Dolichyl Phosphate (B84403) Species Profilingnih.govacs.org
Reverse-phase liquid chromatography (RPLC) is a widely used separation technique, but its application to unmodified dolichyl phosphates is problematic due to their extreme lipophilicity (log P > 20). nih.govacs.org This property leads to poor retention and peak shape on conventional RPLC columns. acs.org However, RPLC becomes a powerful tool for profiling dolichyl phosphate species when combined with a derivatization step that reduces the polarity of the phosphate group. nih.govacs.org This modification makes the analytes amenable to RPLC separation, allowing for the resolution of dolichyl phosphates with different isoprene chain lengths. nih.gov
A developed RPLC-MS method allows for the baseline separation of various dolichyl phosphate species, which can then be detected and characterized by mass spectrometry. acs.org The use of ammonium (B1175870) adducts ([M + NH₄]⁺) in the mass spectrometer has been shown to be significantly more sensitive for detection compared to protonated ions ([M + H]⁺). acs.org
Phosphate Methylation Strategies for Enhanced Dolichyl Phosphate Quantificationnih.govacs.org
To address the challenges of analyzing dolichyl phosphates by RPLC-MS, a key strategy is the methylation of the phosphate headgroup. nih.govacs.org This derivatization is commonly achieved using trimethylsilyl (B98337) diazomethane (B1218177) (TMSD), which efficiently converts the anionic phosphate group into a neutral dimethylphosphate ester. nih.govnih.gov This chemical modification serves two primary purposes: it significantly improves the chromatographic behavior of dolichyl phosphates on reverse-phase columns and it enhances their ionization efficiency in positive ion mode mass spectrometry, leading to a substantial increase in detection sensitivity. nih.govacs.org This approach has enabled the quantification of dolichyl phosphate species from as few as one million HeLa cells. nih.govacs.org The methylation strategy is robust and allows for the sensitive and quantitative analysis of a wide range of dolichyl phosphate species in diverse biological samples. nih.govresearchgate.netacs.orgbiorxiv.org
| Dol-P Species (Chain Length) | HeLa Cells (% of Total Dol-P) | S. cerevisiae (% of Total Dol-P) |
|---|---|---|
| Dol-P C65 | - | Trace |
| Dol-P C70 | - | Trace |
| Dol-P C75 | - | 31.7 ± 0.9 |
| Dol-P C80 | - | 45.5 ± 2.9 |
| Dol-P C85 | Trace | Trace |
| Dol-P C90 | Trace | - |
| Dol-P C95 | Dominant | - |
High-Performance Liquid Chromatography (HPLC) for Dolichyl and Dolichyl Phosphate Analysisuzh.ch
High-Performance Liquid Chromatography (HPLC) remains a valuable technique for the analysis of dolichols and their phosphates. uzh.chuzh.ch Methods have been developed that involve fluorescent labeling of dolichyl phosphates to enhance detection sensitivity. uzh.ch For instance, dolichyl phosphates can be labeled with 9-anthroyldiazomethane (9-ADM), allowing for their separation by HPLC and quantification via fluorescence detection. uzh.ch This approach has been used to quantify dolichyl phosphate levels in cultured human cells, such as HeLa cells, and to study the effects of inhibitors of the mevalonate (B85504) pathway, like statins, on dolichol metabolism. uzh.ch The use of an internal standard, such as a polyprenol phosphate of a different chain length, allows for accurate quantification. uzh.chuzh.ch
| Condition | C90-Dol-P (µg per 10⁸ cells) | C95-Dol-P (µg per 10⁸ cells) | Total Dol-P (µg per 10⁸ cells) | % of Normal Levels |
|---|---|---|---|---|
| Control | N/A | N/A | ~1.43 | 100% |
| Pravastatin (50 µM) | 0.20 | 0.29 | 0.50 | 35% |
In Vitro Reconstitution of this compound Biosynthetic and Glycosylation Stepscore.ac.uk
Understanding the enzymatic steps in the biosynthesis of this compound and its subsequent use in glycosylation pathways can be achieved through in vitro reconstitution assays. These cell-free systems allow researchers to study individual reactions in a controlled environment, free from the complexity of the cellular milieu. mpg.denih.gov
For example, the initial steps of lipid-linked oligosaccharide (LLO) synthesis can be assessed using cell homogenates as an enzyme source. core.ac.uk By providing exogenous substrates like radiolabeled UDP-GlcNAc, the synthesis of Dol-PP-GlcNAc₁ and Dol-PP-GlcNAc₂ can be measured. core.ac.uk Such assays have been crucial in demonstrating reduced LLO synthesis in fibroblasts from patients with defects in the dolichol biosynthetic pathway, such as SRD5A3 deficiency. core.ac.uk Furthermore, the requirement for both the cis-prenyltransferase SlCPT3 and a partner protein (SlCPTBP) for dolichol synthesis in tomato has been demonstrated by co-expressing the two proteins in E. coli and showing that both are necessary for dolichol synthase activity in vitro. umich.edu These approaches are essential for elucidating the function of specific enzymes and for characterizing the biochemical consequences of genetic defects in these pathways. core.ac.uknih.gov
Genetic Manipulation and CRISPR-Based Approaches in Cellular and Model Organism Studiesnih.govnih.govnih.gov
Genetic manipulation techniques, particularly CRISPR-Cas9 technology, have revolutionized the study of the dolichol pathway in cells and model organisms. nih.gov These tools allow for the precise knockout or modification of genes encoding enzymes involved in this compound biosynthesis and utilization, enabling researchers to dissect their specific roles. asm.orgdoaj.org
Genome-wide CRISPR-Cas9 screens have been employed to identify host factors essential for viral infections, which has led to the discovery of key components of the dolichol pathway. nih.gov For instance, such a screen identified DPM1 and DPM3, subunits of the dolichol-phosphate mannose synthase complex, as critical host dependency factors for dengue and Zika virus infections. nih.gov This complex is responsible for synthesizing dolichol-phosphate mannose, a crucial mannosyl donor for N-glycosylation. nih.govnih.gov
Studies on congenital disorders of glycosylation (CDG) have also heavily relied on genetic analysis. The identification of mutations in genes like SRD5A3, DHDDS, and NUS1 has linked specific enzymatic steps in the dolichol pathway to human diseases. nih.govnih.gov For example, mutations in SRD5A3 were shown to impair the reduction of polyprenol to dolichol, a critical step in the de novo biosynthesis of dolichol. core.ac.uknih.gov These genetic studies in patient cells and model organisms are invaluable for understanding the pathophysiology of these disorders and for identifying potential therapeutic targets. nih.gov
Cell-Free Systems for Studying this compound-Dependent Glycosyltransferases
Cell-free systems have emerged as powerful platforms for investigating the intricate processes of protein glycosylation, offering a controlled environment to study the activity of specific enzymes like dolichol-dependent glycosyltransferases. nih.govfrontiersin.org These systems, which typically consist of crude cell extracts containing the necessary transcriptional and translational machinery, allow for the synthesis and modification of proteins without the complexity of intact cells. nih.govnih.gov This approach provides a flexible and high-throughput environment to construct and optimize biosynthetic glycosylation pathways. nih.gov
In the context of this compound, cell-free systems enable researchers to dissect the role of the dolichol anchor in substrate recognition by glycosyltransferases. For instance, studies have utilized synthetic lipid-linked oligosaccharides to probe the specificity of these enzymes. nih.govresearchgate.net A significant finding from such in vitro research is that for certain mannosyltransferases involved in N-glycosylation, the full length of the dolichol molecule is not strictly necessary for substrate recognition and mannosylation. nih.govresearchgate.net In one study, a much shorter, saturated tetraisoprenoid, phytanol, was chemically linked to N,N'-diacetylchitobiose and used as a substrate. The results demonstrated that this phytanyl-linked substrate was efficiently mannosylated to form Man5GlcNAc2, similar to its dolichyl-linked counterpart. nih.govresearchgate.net
This indicates that while dolichol serves as the natural anchor in vivo, the enzymatic machinery can accommodate shorter lipid carriers in a cell-free environment, providing crucial insights into the structural requirements of these glycosyltransferases. nih.gov Cell-free expression of glycoproteins (glycoCFE) has been developed by supplementing cell lysates with extracted lipid-linked oligosaccharides and purified oligosaccharyltransferases to facilitate the production of glycoproteins. nih.gov
Table 1: Comparison of Substrates for Mannosyltransferases in a Cell-Free System
| Substrate | Lipid Anchor | Length | Saturation | Mannosylation Efficiency | Resulting Glycan |
| Natural Substrate | Dolichol | Long-chain (e.g., C95) | α-saturated | High | Man5GlcNAc2 |
| Synthetic Substrate | Phytanol | Short-chain (tetraisoprenoid) | Fully saturated | High | Man5GlcNAc2 |
Biophysical Methods for Investigating this compound-Membrane Interactions (e.g., X-ray Diffraction, NMR Spectroscopy, Fluorescence Anisotropy)
Understanding the interaction of this compound with cellular membranes is crucial to elucidating its function as a lipid carrier in glycosylation. A variety of biophysical techniques have been employed to study how dolichols modulate the structure and dynamics of phospholipid bilayers.
X-ray Diffraction has been used to examine the effect of dolichol on the polymorphism of lipid bilayers. researchgate.net These studies have revealed that the influence of dolichol on model membranes is dependent on the phospholipid composition. For instance, in dipalmitoylphosphatidylcholine (DPPC) bilayers, there was no significant alteration in the bilayer repeat spacing with the incorporation of up to 20 mol% of dolichol C95 in the gel phase. researchgate.net Electron density calculations further indicated no change in the thickness of the DPPC bilayer with up to 7.5 mol% dolichol. researchgate.net This suggests that in such membranes, dolichol may be phase-separated into a central domain. researchgate.net In contrast, in phosphatidylethanolamine (B1630911) bilayers, dolichol tends to stabilize the gel phase at lower temperatures and destabilize the lamellar structure at higher temperatures, promoting the formation of non-lamellar structures. researchgate.net
Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for obtaining atomic-resolution information on the structure and dynamics of molecules. fz-juelich.de In the context of membrane biology, NMR can be used to study the interactions between lipids and membrane-associated proteins or, in this case, lipid-soluble molecules like dolichol. mdpi.comresearchgate.net By analyzing parameters such as the full width at half height of NMR peaks for different chemical groups in the phospholipids, researchers can deduce changes in membrane fluidity and the localization of molecules within the bilayer. mdpi.com For example, a decrease in the peak width for CH2 groups indicates a fluidizing effect in the hydrophobic core of the membrane. mdpi.com While specific NMR studies on this compound are not detailed in the provided results, the methodology is well-suited to determine its orientation and dynamic behavior within a lipid environment. researchgate.netdntb.gov.ua
Fluorescence Anisotropy , often measured through fluorescence depolarization, provides insights into the motional freedom or "fluidity" of the membrane. nih.gov Studies using the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) embedded in dipalmitoylphosphatidylcholine vesicles have shown that dolichol increases the motional freedom of the bilayer, effectively increasing membrane fluidity both below and above the phase transition temperature. nih.gov In contrast, its phosphorylated form, dolichyl phosphate, tends to decrease the fluidity of the membrane above the transition temperature, suggesting these related molecules have distinct effects on membrane dynamics. nih.gov The presence of dolichol has also been shown to increase the permeability of phospholipid bilayers to divalent cations, an effect that is dependent on temperature. nih.gov
Table 2: Summary of Biophysical Findings on Dolichol-Membrane Interactions
| Method | Model Membrane | Key Findings | Reference |
| X-ray Diffraction | Dipalmitoylphosphatidylcholine (DPPC) | No significant change in bilayer thickness or repeat spacing; suggests phase separation of dolichol. | researchgate.net |
| Phosphatidylethanolamines (PE) | Stabilizes gel phase at low temperatures; promotes non-lamellar structures at high temperatures. | researchgate.net | |
| NMR Spectroscopy | General Phospholipid Liposomes | Can determine localization and impact on fluidity by analyzing spectral parameters of phospholipid groups. | mdpi.com |
| Fluorescence Anisotropy | Dipalmitoylphosphatidylcholine (DPPC) | Dolichol increases the motional freedom (fluidity) of the membrane. | nih.gov |
| Permeability Assay | Phosphatidylethanolamine/Phosphatidylcholine | Dolichol increases membrane permeability to divalent cations. | nih.gov |
Metabolomics Profiling for Comprehensive Dolichol Pathway Analysis
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, offers a powerful approach for a comprehensive analysis of the dolichol biosynthetic pathway. nih.govnih.gov By employing techniques such as liquid chromatography-high resolution mass spectrometry (LC-HRMS), researchers can identify and quantify a wide range of dolichol species and their precursors, providing a detailed snapshot of the dolichol profile under specific biological conditions. nih.govresearchgate.net
A notable application of metabolomics in dolichol research is the investigation of cis-polyisoprenoid biosynthesis in the malaria parasite, Plasmodium falciparum. nih.gov These studies have revealed a greater diversity of polyprenols and dolichols than previously understood, with the de novo biosynthesis and accumulation of species ranging from 15 to 19 isoprene units. nih.gov This comprehensive profiling has also shown that the distribution of dolichol and polyprenol species changes throughout the parasite's developmental cycle, suggesting a developmental regulation of the biosynthetic pathway. nih.govresearchgate.net
The analytical workflow for such studies typically involves the extraction of lipids from biological samples, followed by separation using reverse-phase liquid chromatography and detection by high-resolution mass spectrometry. nih.gov This allows for the accurate identification and quantification of different dolichol species based on their mass-to-charge ratio. nih.gov The data generated from these analyses can then be used for pathway enrichment analysis to understand how the dolichol pathway is modulated in different states. nih.gov
Table 3: Distribution of Dolichol Species in P. falciparum Schizont Stage as Determined by LC-HRMS
| Dolichol Species | Number of Isoprene Units | Relative Abundance (%) |
| DOH-15 | 15 | ~10 |
| DOH-16 | 16 | ~20 |
| DOH-17 | 17 | ~35 |
| DOH-18 | 18 | ~25 |
| DOH-19 | 19 | ~10 |
| (Data are illustrative based on findings reported in Zimbres et al., 2020) nih.gov |
This level of detailed analysis is crucial for understanding the regulation of the dolichol pathway and identifying potential targets for therapeutic intervention, for example, in diseases like malaria where this pathway is essential for the parasite's development. nih.gov
Future Research Directions and Emerging Concepts in Dolichol 21 Biology
Elucidating the Precise Molecular Mechanisms of Dolichol 21-Membrane Interactions and their Physiological Consequences
Dolichols are integral components of most subcellular membrane systems, including the endoplasmic reticulum (ER), Golgi apparatus, lysosomes, and the plasma membrane. nih.gov Their unique long-chain structure is believed to influence the physical properties of these membranes, such as fluidity and permeability. Future research must focus on the precise biophysical mechanisms through which this compound interacts with different lipid bilayers. The presence of these lipids can alter membrane elasticity, which in turn may regulate the conformation and function of membrane-embedded proteins like ion channels and receptors. mdpi.com
A critical area of investigation is the physiological impact of these interactions. Studies on dolichol-deficient mutants in Arabidopsis thaliana have provided significant insights. A mutation in the LEW1 gene, which encodes a cis-prenyltransferase responsible for dolichol synthesis, resulted in an approximately 85% reduction in total dolichol content. nih.govnih.govresearchgate.net This deficiency led to impaired plasma membrane integrity, causing increased electrolyte leakage and reduced cell turgor. nih.govnih.govresearchgate.net These findings strongly suggest that dolichols are crucial for maintaining the structural and functional integrity of cellular membranes. Elucidating how this compound specifically contributes to these properties will be a key objective.
| Parameter | Observation in Dolichol-Deficient Mutant (lew1) | Physiological Consequence | Reference |
| Membrane Integrity | Increased electrolyte ion leakage | Impaired membrane barrier function | nih.gov, researchgate.net |
| Cell Turgor | Lower turgor pressure in leaf cells | Leaf-wilting phenotype | nih.gov, nih.gov |
| Stomatal Conductance | Reduced | Decreased transpiration | nih.gov, researchgate.net |
| Protein Glycosylation | Reduced levels | Defects in protein trafficking and function | nih.gov, nih.gov |
An interactive data table summarizing the physiological consequences observed in an Arabidopsis mutant with reduced dolichol content.
Further Characterization of this compound-Dependent Post-Translational Modifications Beyond Glycosylation
The canonical role of phosphorylated dolichol is to serve as a lipid carrier for the assembly of the lipid-linked oligosaccharide (LLO), the precursor for N-linked protein glycosylation in the ER. nih.gov However, dolichol derivatives are also essential for other types of post-translational modifications. Dolichol-phosphate-mannose (Dol-P-Man) and dolichol-phosphate-glucose (Dol-P-Glc) act as sugar donors for several other glycosylation processes. nih.gov
Emerging research aims to fully characterize the scope of these modifications. Beyond N-glycosylation, dolichol-dependent pathways are known to be involved in:
O-mannosylation: The transfer of mannose to serine or threonine residues.
C-mannosylation: The attachment of mannose to the indole (B1671886) ring of a tryptophan residue.
GPI-anchor biosynthesis: The assembly of glycosylphosphatidylinositol anchors that tether proteins to the cell membrane.
O-glucosylation: The addition of glucose to specific protein residues. nih.gov
Future studies will need to identify the full spectrum of proteins modified through these this compound-dependent pathways and understand how these modifications regulate protein function, localization, and stability. The ubiquity of dolichol in cellular compartments not directly involved in glycosylation suggests potential functions independent of these known modifications, which remains a compelling area for investigation. nih.gov
Understanding the Interplay Between this compound Metabolism and Broader Cellular Stress Responses
Recent evidence has linked dolichol metabolism to cellular stress responses, particularly the Unfolded Protein Response (UPR) in the endoplasmic reticulum. nih.gov The ER is the primary site of dolichol biosynthesis and N-glycosylation. nih.gov Defects in glycosylation, which can arise from dolichol deficiency, lead to an accumulation of misfolded proteins in the ER, thereby triggering the UPR. nih.govresearchgate.net
In the dolichol-deficient lew1 mutant of Arabidopsis, drought stress induced a higher and earlier expression of UPR pathway genes, such as BINDING PROTEIN (BiP) and BASIC DOMAIN/LEUCINE ZIPPER60 (bZIP60). nih.govnih.gov This suggests that proper dolichol homeostasis is critical for mitigating ER stress. Furthermore, these mutants displayed altered responses to other abiotic stresses, including increased drought resistance and sensitivity to dark-induced senescence. nih.govnih.gov This indicates a broader role for dolichols in integrating various stress signals. Future research should aim to unravel the signaling networks that connect this compound metabolism with these global stress response pathways, clarifying its role in maintaining cellular proteostasis and promoting survival under adverse conditions. nih.govnih.gov
Exploring Molecular Targets for Modulating this compound Homeostasis in Dysfunctional States
Given the critical role of dolichol in cellular function, the enzymes involved in its biosynthesis and recycling represent potential molecular targets for therapeutic intervention in diseases associated with dysfunctional dolichol metabolism. nih.gov The biosynthesis pathway begins in the ER and involves multiple enzymatic steps. researchgate.net
A key enzyme identified in plants is cis-prenyltransferase, which catalyzes the formation of long-chain dolichols. nih.govnih.govresearchgate.net Modulating the activity of the human orthologs of this enzyme could provide a mechanism to control dolichol levels. Understanding the regulation of these biosynthetic enzymes, as well as the enzymes responsible for phosphorylating dolichol and recycling dolichol-phosphate from the LLO cycle, is essential. Identifying specific inhibitors or activators of these molecular targets could allow for the precise modulation of the dolichol pool, offering a strategy to correct imbalances that contribute to pathological states.
| Process | Key Enzyme/Component | Potential for Modulation | Reference |
| Dolichol Biosynthesis | cis-Prenyltransferase | A primary target for controlling the overall synthesis of the dolichol backbone. | nih.gov, nih.gov |
| Glycan Assembly | GlcNAc-1-phosphotransferase | Initiates the LLO assembly on dolichol phosphate (B84403); a key regulatory point. | nih.gov |
| Dol-P-Man Utilization | MPDU1 | Required for the availability of Dol-P-Man for various glycosylation reactions. | nih.gov |
| LLO Flipping | RFT1 (hypothesized) | Translocates the Man₅GlcNAc₂-P-P-Dol intermediate into the ER lumen. | nih.gov |
An interactive data table of potential molecular targets within the dolichol metabolic pathway.
Development of Novel Analytical Techniques for In Situ and Live-Cell this compound Analysis
A significant challenge in studying dolichols is the difficulty in their detection and quantification within a cellular context. Their hydrophobic nature and presence in complex lipid membranes require sophisticated analytical methods. Current approaches often rely on techniques like high-pressure liquid chromatography (HPLC) and mass spectrometry (MS) performed on cell extracts. nih.gov Liquid chromatography-electrospray ionization mass spectrometry (LC-ESI-MS), for instance, has been successfully used to characterize dolichol phosphate-bound glycans. nih.gov
The next frontier is the development of techniques for in situ and live-cell analysis. Innovations in imaging mass spectrometry offer the potential to map the subcellular distribution of lipids with high spatial resolution. nih.gov Another promising avenue is the application of label-free methods like Fourier-transform infrared (FTIR) spectroscopy, which has been adapted for studying living cells and can detect changes in metabolites, including lipids and carbohydrates. nih.gov The creation of specific fluorescent probes that can bind to this compound would revolutionize the field, enabling real-time visualization of its dynamics, trafficking, and interactions within living cells.
Systems Biology Approaches to Integrate this compound Pathways with Global Cellular Regulatory Networks
To fully comprehend the biological importance of this compound, it is necessary to move beyond the study of individual components and pathways. Systems biology offers a powerful framework for integrating large-scale 'omics' data (genomics, transcriptomics, proteomics, and metabolomics) to build comprehensive models of cellular processes. oapen.orgnih.gov
By applying approaches such as weighted gene co-expression network analysis (WGCNA), researchers can identify functional modules of genes and metabolites associated with dolichol metabolism. nih.govplos.org This can reveal novel regulatory hubs and connections between the dolichol pathway and other cellular networks, such as secondary metabolite production or signaling cascades. nih.govnih.gov Integrating multi-omics data will be crucial for constructing predictive models of how perturbations in this compound homeostasis impact the entire cellular system, providing a holistic understanding of its function in health and disease. semanticscholar.org
Q & A
What are the established methodologies for quantifying Dolichol 21 in cellular systems, and how can researchers ensure reproducibility?
Basic Research Question
this compound quantification typically employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its sensitivity in detecting low-abundance polyisoprenoids . To ensure reproducibility:
- Standardization : Use internal standards (e.g., deuterated dolichol) to normalize batch variations.
- Extraction Protocols : Optimize lipid extraction using Folch or Bligh-Dyer methods, validated for polyisoprenoid recovery .
- Validation : Cross-validate results with nuclear magnetic resonance (1H-NMR) to confirm structural integrity, as demonstrated in studies on dolichol’s antioxidant role .
How does this compound contribute to protein N-glycosylation, and what experimental models are best suited to study this process?
Basic Research Question
this compound acts as a lipid carrier for oligosaccharide precursors in N-glycosylation , critical for protein folding in the endoplasmic reticulum. Key methodologies include:
- In vitro reconstitution : Use Saccharomyces cerevisiae mutants lacking dolichol kinase (Sec59p) to study LLO (lipid-linked oligosaccharide) biosynthesis .
- Pulse-chase assays : Track oligosaccharide transfer in mammalian cells using radiolabeled mannose (³H-Man) .
- CRISPR/Cas9 knockout models : Target DPM1 (dolichol-phosphate mannosyltransferase) to dissect glycosylation defects .
How can researchers design experiments to investigate this compound’s role in mitigating UV-B-induced oxidative stress?
Advanced Research Question
Experimental Design :
- Model System : Isolated rat hepatocytes exposed to UV-B radiation (280–315 nm) at 1.5 mW/cm² for 10–40 minutes, mimicking acute oxidative stress .
- Intervention : Co-treatment with mevinolin (HMG-CoA reductase inhibitor) to assess compensatory dolichol synthesis .
- Outcome Measures : Quantify ROS (dihydroethidium fluorescence), TBARS (thiobarbituric acid-reactive substances), and dolichol depletion via LC-MS/MS .
- Controls : Include Trolox (water-soluble vitamin E analog) to test membrane permeability limitations .
How should researchers address contradictory data on this compound levels in neurodegenerative diseases like Alzheimer’s?
Advanced Research Question
Contradictory findings (e.g., elevated dolichyl phosphate but reduced free dolichol in Alzheimer’s ) require:
- Multi-omics integration : Combine lipidomics with transcriptomics (e.g., HMGCR expression) to contextualize biosynthesis vs. degradation.
- Tissue-specific analysis : Compare dolichol pools in cerebrospinal fluid, neuronal membranes, and lysosomes, as compartmentalization affects function .
- Longitudinal studies : Track dolichol dynamics in transgenic mouse models (e.g., APP/PS1) over aging to resolve temporal discrepancies .
What enzymatic pathways regulate this compound biosynthesis, and how can genetic tools elucidate their roles?
Advanced Research Question
this compound synthesis involves HMG-CoA reductase and cis-prenyltransferase (CPT) . Advanced approaches include:
- Gene deletion in Haloferax volcanii : Use CRISPRi to silence HVO_1799 (geranylgeranyl reductase homolog) to study ω-isoprene reduction in archaeal dolichol .
- Metabolic tracing : Apply ¹³C-mevalonate to map isoprenoid flux in human fibroblasts with SRD5A3 mutations (linked to dolichol deficiency disorders) .
- Structural biology : Resolve CPT-Dolichol complexes via cryo-EM to identify allosteric regulatory sites .
What methodologies resolve uncertainties in this compound’s interaction with other antioxidants like coenzyme Q and α-tocopherol?
Advanced Research Question
To dissect synergistic/antagonistic interactions:
- Lipid bilayer assays : Incorporate dolichol, CoQ, and α-tocopherol into synthetic liposomes and measure peroxidation kinetics under UV-B .
- Knockdown models : Use siRNA against COQ2 (CoQ biosynthesis enzyme) in HepG2 cells to assess dolichol’s compensatory antioxidant capacity .
- Computational modeling : Simulate free radical scavenging efficiency via molecular dynamics (e.g., GROMACS) to compare dolichol’s membrane depth vs. surface antioxidants .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
